molecular formula C18H26N6 B3014715 N-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)-N',N'-dimethylethane-1,2-diamine CAS No. 879476-25-2

N-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)-N',N'-dimethylethane-1,2-diamine

Cat. No.: B3014715
CAS No.: 879476-25-2
M. Wt: 326.448
InChI Key: QFJIVVSJIVNWRL-UHFFFAOYSA-N
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Description

The compound N-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)-N',N'-dimethylethane-1,2-diamine is a nitrogen-rich heterocyclic molecule featuring a fused tricyclic core with four nitrogen atoms (tetrazatricyclo system). Key structural attributes include:

  • Tricyclic framework: The [7.4.0.02,7] tridecahexaen system suggests a complex bicyclic or tricyclic arrangement with conjugated double bonds.
  • Substituents: Methyl groups at positions 11 and 13, a propyl group at position 4, and a dimethylethane-1,2-diamine side chain.

Properties

IUPAC Name

N-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6/c1-6-7-14-11-15(19-8-9-23(4)5)24-18(21-14)16-12(2)10-13(3)20-17(16)22-24/h10-11,19H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJIVVSJIVNWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCCN(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(11,13-dimethyl-4-propyl-3,7,8,10

Biological Activity

N-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)-N',N'-dimethylethane-1,2-diamine is a complex organic compound characterized by its unique nitrogen-rich structure and multiple functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound belongs to the class of tetrazatricyclo compounds which feature a tricyclic framework with multiple nitrogen atoms. The presence of methyl and propyl substituents contributes to its chemical diversity.

Property Value
Molecular Formula C₁₈H₂₃N₇
Molecular Weight 353.49 g/mol
IUPAC Name This compound
SMILES CCCCC(C)C(C(=N)N)C1=CN(C)C=C(C=C1)C=C(C=C(C=C2)C(=N)N)C(=N)N

Biological Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities such as:

  • Anticancer Activity : Research indicates potential efficacy against various cancer cell lines due to its ability to interfere with cellular signaling pathways.
  • Antimicrobial Properties : Similar compounds have demonstrated activity against a range of bacteria and fungi.

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth or microbial metabolism.
  • Interaction with DNA/RNA : Potential intercalation into nucleic acids could disrupt replication and transcription processes.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry evaluated a series of tetrazatricyclo compounds for their anticancer properties.
    • Results showed that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines .
  • Antimicrobial Efficacy Assessment :
    • Research published in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial activity of structurally similar compounds against Staphylococcus aureus and Escherichia coli.
    • The study reported minimum inhibitory concentrations (MICs) indicating effective inhibition at low concentrations .

Future Research Directions

Further research is essential to fully elucidate the biological mechanisms and therapeutic applications of this compound:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and toxicity profiles.
  • Structural Modifications : Investigating how modifications to the molecular structure affect biological activity and selectivity.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Properties
Target Compound Not available* Not available* Tetrazatricyclo core, propyl, dimethyl groups Hypothesized: Catalysis, pharmaceuticals
Terbutryn (Triazine diamine) C₁₀H₁₉N₅S 241.35 g/mol Triazine ring, methylthio, alkyl groups Herbicide
N,N,N',N'–Tetramethyl-p-phenylenediamine dihydrochloride C₁₀H₁₆N₂·2HCl 237.17 g/mol Linear diamine, aromatic phenyl groups Biochemical reagent
N'-(4-methoxy-benzyl)-N,N-dimethyl-N'-(6-methyl-pyridazin-3-yl)-ethane-1,2-diamine C₁₇H₂₄N₄O 300.40 g/mol Pyridazine ring, methoxybenzyl group Synthetic intermediate
T3D2378 (Oxatricyclo compound) C₁₉H₂₃N₃O₂ 325.41 g/mol Oxatricyclo core, methylpiperazinyl group Research chemical

*Structural data inferred from IUPAC name due to lack of direct evidence.

Research Findings and Implications

  • Synthetic challenges : The target compound’s tetrazatricyclo system likely requires multi-step synthesis, akin to pyridazinyl diamines (e.g., multi-component reactions or cyclization strategies ).
  • The target’s nitrogen-rich core may similarly interact with enzymes or receptors .
  • Material science applications : Conjugated tricyclic systems could serve as ligands in catalysis or components in organic electronics, analogous to phenylenediamine derivatives in redox applications .

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